molecular formula C21H18BrNO2 B286542 N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

Cat. No. B286542
M. Wt: 396.3 g/mol
InChI Key: PWYVCIPNEJLUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in immune responses and inflammation. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune and inflammatory diseases.

Mechanism of Action

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide blocks the downstream signaling of these cytokines, which reduces inflammation and immune responses.
Biochemical and physiological effects:
N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, in preclinical studies. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to decrease the activation of immune cells, such as T cells and dendritic cells, which play a role in autoimmune and inflammatory diseases. In addition, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce the infiltration of immune cells into affected tissues, which can contribute to tissue damage and disease progression.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide is its selectivity for TYK2, which reduces the potential for off-target effects. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies. One limitation of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

1. Clinical trials to evaluate the safety and efficacy of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide in autoimmune and inflammatory diseases.
2. Studies to investigate the potential of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide in combination with other therapies for autoimmune and inflammatory diseases.
3. Studies to further elucidate the mechanism of action of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide and its effects on immune cells and cytokine signaling pathways.
4. Development of more potent and selective TYK2 inhibitors for the treatment of autoimmune and inflammatory diseases.

Synthesis Methods

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-methoxybenzaldehyde, which is then reacted with 4-bromobenzyl bromide to form the intermediate compound. The intermediate is then reacted with phenylboronic acid under palladium-catalyzed conditions to form the final product.

Scientific Research Applications

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been studied extensively in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce inflammation and improve disease symptoms. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.

properties

Molecular Formula

C21H18BrNO2

Molecular Weight

396.3 g/mol

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-4-methoxybenzamide

InChI

InChI=1S/C21H18BrNO2/c1-25-19-13-9-17(10-14-19)21(24)23-20(15-5-3-2-4-6-15)16-7-11-18(22)12-8-16/h2-14,20H,1H3,(H,23,24)

InChI Key

PWYVCIPNEJLUKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.